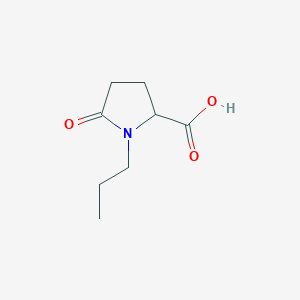

5-Oxo-1-propylpyrrolidine-2-carboxylic acid

描述

属性

IUPAC Name |

5-oxo-1-propylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-5-9-6(8(11)12)3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUSZWLXMXMKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(CCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 5-Oxo-1-propylpyrrolidine-2-carboxylic acid typically involves the reaction of proline derivatives with various reagents under specific conditions . One common synthetic route includes the use of proline as a starting material, which undergoes a series of chemical transformations to introduce the propyl group and the oxo functionality at the appropriate positions on the pyrrolidine ring . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

化学反应分析

5-Oxo-1-propylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted pyrrolidine derivatives .

科学研究应用

5-Oxo-1-propyl-2-pyrrolidineacetic acid is used in scientific research as an intermediate in the synthesis of various organic compounds. It is a pyrrolidine derivative with a propyl group and a ketone functionality, making it a valuable scaffold for developing bioactive compounds.

Scientific Research Applications

Chemistry 5-Oxo-1-propyl-2-pyrrolidineacetic acid serves as a building block for the preparation of more complex molecules.

Biology and Medicine This compound is used in biological research to study the effects of pyrrolidine derivatives on biological systems.

Industry In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its chemical properties make it valuable in the synthesis of polymers and other advanced materials.

Chemical Reactions

5-Oxo-1-propyl-2-pyrrolidineacetic acid can undergo oxidation, reduction, and nucleophilic substitution reactions.

- Oxidation Oxidizing agents like potassium permanganate and chromium trioxide can be used. This results in the formation of carboxylic acids or ketones.

- Reduction Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used. This results in the formation of alcohols.

- Substitution Nucleophiles like amines or alcohols can be used under basic or acidic conditions. This results in the formation of substituted pyrrolidine derivatives.

5-Oxo-1-propyl-2-pyrrolidineacetic acid has potential in medicinal chemistry. Derivatives have exhibited activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis or function, making these compounds valuable in combating antibiotic resistance.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

Study on Anticancer Properties

作用机制

The mechanism of action of 5-Oxo-1-propylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Structural Comparison with Similar Compounds

Positional Isomers: 2- vs. 3-Carboxylic Acid Derivatives

The position of the carboxylic acid group on the pyrrolidine ring critically influences molecular interactions. For example:

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) features a methyl group at position 1 and a carboxylic acid at position 3.

- In contrast, 5-Oxo-1-propylpyrrolidine-2-carboxylic acid places the carboxylic acid at position 2, which may alter electronic distribution and binding affinity in biological systems.

Alkyl Substituent Variations at Position 1

The alkyl chain length at position 1 affects lipophilicity and membrane permeability:

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (methyl group) offers lower hydrophobicity, favoring aqueous solubility .

- This compound (propyl group) introduces greater lipophilicity, which may improve tissue penetration but reduce water solubility.

Heterocyclic and Aromatic Derivatives

Incorporation of aromatic or heterocyclic moieties enhances bioactivity:

- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives exhibit potent antioxidant activity due to electron-withdrawing chloro and hydroxyl groups on the phenyl ring. For instance, derivatives with thioxo-oxadiazole substituents showed 1.5× higher antioxidant activity than ascorbic acid in DPPH assays .

Physicochemical and Pharmacokinetic Properties

Key properties of selected compounds:

*Predicted using computational tools (e.g., SwissADME).

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated 1.5× higher DPPH radical scavenging activity than ascorbic acid, attributed to the thioxo-oxadiazole group’s electron-deficient nature, which stabilizes free radicals .

- However, its propyl group may enhance bioavailability for intracellular targets.

Enzyme Interactions

- α-Amino-2-carboxy-5-oxo-1-pyrrolidinebutanoic acid (CAS 115553-99-6) contains an amino group that facilitates binding to enzymatic active sites, as seen in protease inhibition studies .

- The carboxylic acid at position 2 in the target compound could similarly interact with cationic residues in enzymes, though this remains untested.

Data Tables of Comparative Analysis

生物活性

5-Oxo-1-propylpyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C8H13NO3

- Molecular Weight: 171.19 g/mol

- CAS Number: 6499-56-5

This compound belongs to a class of pyrrolidine derivatives that have been studied for their potential therapeutic effects, including anticancer and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:

- Cyclization of Amine with Keto Acid: This method often requires solvents like ethanol or methanol and catalysts such as hydrochloric or sulfuric acid to facilitate the reaction.

- Industrial Production: Large-scale production may utilize batch or continuous flow processes, emphasizing yield and purity optimization.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-Oxo-1-propylpyrrolidine derivatives, particularly against A549 human lung adenocarcinoma cells. Research indicates that these compounds exhibit structure-dependent cytotoxicity, with certain derivatives showing potent activity while maintaining low toxicity towards non-cancerous cells. For instance:

- Case Study: In vitro tests demonstrated that specific derivatives reduced A549 cell viability significantly compared to controls, suggesting their potential as novel anticancer agents .

| Compound | Viability Reduction (%) | Notes |

|---|---|---|

| Compound 15 | 34% | More potent than others tested |

| Compound 20 | 50% | Highest activity with low toxicity |

Antimicrobial Activity

5-Oxo-1-propylpyrrolidine derivatives have also been evaluated for their antimicrobial properties against multidrug-resistant pathogens. The findings suggest that these compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

- Case Study: Compounds were tested against various strains, including those resistant to standard treatments, demonstrating promising results in inhibiting bacterial growth .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound acts as an inhibitor of matrix metalloproteinases (MMPs), which are involved in various pathological processes including cancer metastasis .

- Receptor Binding: Some derivatives show affinity for receptors involved in pain and inflammation pathways, indicating potential analgesic effects .

Research Applications

The ongoing research into 5-Oxo-1-propylpyrrolidine derivatives has opened avenues for their application in:

- Drug Development: As scaffolds for new drugs targeting cancer and resistant infections.

- Biochemical Research: Understanding their interactions with biomolecules can lead to insights into disease mechanisms and therapeutic strategies.

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 5-Oxo-1-propylpyrrolidine-2-carboxylic acid?

- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For example, NMR can confirm the propyl substituent and lactam ring structure, while IR identifies carbonyl stretching frequencies (~1700 cm⁻¹ for the carboxylic acid and ~1650 cm⁻¹ for the pyrrolidinone ring). High-resolution MS (HRMS) provides accurate molecular weight confirmation (expected molecular formula: C₈H₁₃NO₃). Reference data from structurally similar compounds like 5-Oxopyrrolidine-2-carboxylic acid (CAS 98-79-3) can guide interpretation .

Q. How can researchers synthesize this compound?

- Methodological Answer : A plausible route involves the alkylation of pyroglutamic acid (5-Oxopyrrolidine-2-carboxylic acid) derivatives. For example, propylation via nucleophilic substitution using 1-bromopropane in the presence of a base (e.g., K₂CO₃) under reflux conditions. Post-synthesis purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended. Reaction progress should be monitored by thin-layer chromatography (TLC). Similar synthetic strategies are documented for pyrrolidinecarboxylic acid analogs .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : Critical properties include melting point (~180–185°C, inferred from pyroglutamic acid analogs), solubility (polar solvents like water, methanol, or DMSO), and logP (~0.5–1.5, predicted via computational tools like ChemAxon). Stability studies under varying pH and temperature conditions are essential for storage optimization. Experimental validation using differential scanning calorimetry (DSC) and HPLC purity analysis is advised .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclization pathways of this compound derivatives?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ¹³C) combined with kinetic studies can track intramolecular cyclization. Computational modeling (DFT or MD simulations) identifies transition states and energy barriers. For example, studying the lactam ring formation under acidic vs. basic conditions may reveal pH-dependent reaction mechanisms. Related studies on 1-pyrroline-5-carboxylic acid derivatives provide methodological precedents .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Follow OSHA/GHS guidelines for pyrrolidinone derivatives:

- PPE : N95 masks, nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure.

- Engineering Controls : Use fume hoods for synthesis and ensure adequate ventilation.

- Waste Disposal : Neutralize acidic residues before disposal in designated chemical waste containers.

Safety data sheets (SDS) for analogous compounds (e.g., γ-Oxo-1-pyrenebutyric acid) emphasize avoiding dust formation and using explosion-proof equipment .

Q. How can researchers assess the ecological impact of this compound?

- Methodological Answer : Conduct OECD 301 biodegradability tests to evaluate persistence. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential (logKow) and aquatic toxicity (e.g., LC₅₀ for Daphnia magna). If experimental data are lacking, prioritize tiered risk assessment frameworks as outlined in REACH regulations. Current data gaps for similar compounds highlight the need for targeted ecotoxicology studies .

Q. What role does this compound play in peptidomimetic drug design?

- Methodological Answer : The compound’s rigid pyrrolidinone scaffold mimics peptide turn structures, enhancing metabolic stability in drug candidates. Use it as a proline analog in solid-phase peptide synthesis (SPPS) with Fmoc/t-Boc protection strategies. Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition or receptor binding) and optimize pharmacokinetics using logD and plasma stability studies. Related spirocyclic isoquinoline derivatives demonstrate applications in protease inhibitor design .

Notes

- Methodological Rigor : Answers integrate evidence from safety protocols, synthetic chemistry, and computational modeling to ensure academic relevance.

- Data Gaps : Ecological and long-term toxicity data are limited; further studies are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。